1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol

Übersicht

Beschreibung

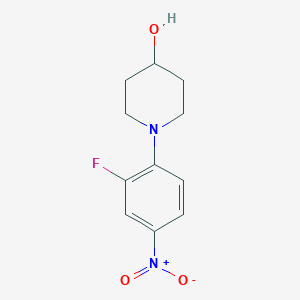

1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol is a chemical compound with the molecular formula C11H13FN2O3 and a molecular weight of 240.24 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a fluoro and nitro group on the phenyl ring, and a hydroxyl group on the piperidine ring. It is primarily used in research and development within the fields of chemistry and biology.

Vorbereitungsmethoden

The synthesis of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol typically involves the reaction of 2-fluoro-4-nitroaniline with piperidin-4-ol under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Analyse Chemischer Reaktionen

1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The fluoro group can be substituted with other nucleophiles in the presence of appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol has several notable applications in scientific research:

Medicinal Chemistry

This compound is explored for its potential therapeutic applications, particularly in drug development targeting specific diseases. Its functional groups allow it to interact with various biological targets, including enzymes and receptors, which may lead to the modulation of biochemical pathways.

Proteomics Research

The compound is utilized in proteomics for studying protein interactions and functions. Its unique structure can serve as a probe to investigate enzyme activities and cellular signaling pathways.

Biological Studies

Research indicates that this compound may act as an inhibitor or activator in biological systems. The presence of fluorine and nitro groups enhances its binding affinity to biological targets, making it suitable for studies involving enzyme inhibition or receptor modulation.

Inhibition Studies

In a study focusing on enzyme inhibitors, compounds similar to this compound were evaluated for their ability to inhibit tyrosinase, an enzyme involved in melanin production. These studies demonstrated that modifications to the piperidine structure could enhance inhibitory activity against tyrosinase, indicating potential applications in treating hyperpigmentation disorders .

Anticoagulant Activity

Research on novel anticoagulants has highlighted the potential of piperidine derivatives, including this compound, as effective inhibitors of factor Xa (FXa), a key enzyme in the coagulation cascade. These derivatives exhibited potent anticoagulant activity with reduced bleeding risks compared to traditional anticoagulants like warfarin .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and nitro groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed effects in biological systems .

Vergleich Mit ähnlichen Verbindungen

1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol can be compared with similar compounds such as:

1-(2-Fluoro-4-nitrophenyl)piperidin-4-one: This compound has a ketone group instead of a hydroxyl group, which affects its reactivity and applications.

1-(4-Fluoro-2-nitrophenyl)piperidin-3-ol: The position of the fluoro and nitro groups is different, leading to variations in chemical behavior and biological activity.

Biologische Aktivität

1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a fluorine atom and a nitro group on the phenyl ring. The presence of these functional groups contributes to its chemical reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with readily available piperidine derivatives and nitro-substituted phenols.

- Reactions : Key reactions include nucleophilic substitution to introduce the fluorine atom, followed by reduction or oxidation processes to achieve the desired hydroxyl functionality.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound has been shown to influence signal transduction pathways, potentially leading to therapeutic effects in various conditions.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it exhibits cytotoxic effects against several cancer cell lines, including:

These results indicate that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.

Antibacterial and Antifungal Activity

This compound has also been evaluated for its antibacterial and antifungal properties. Studies show that it possesses activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values as follows:

| Microorganism | MIC (mg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.025 | |

| Escherichia coli | 0.030 | |

| Candida albicans | 0.050 |

These findings suggest that the compound could be developed as a novel antimicrobial agent.

Case Study 1: Anticancer Efficacy

In a study published in ACS Omega, researchers synthesized a series of compounds related to this compound and evaluated their anticancer properties. The results indicated that modifications to the piperidine ring significantly enhanced cytotoxicity against various cancer cell lines, particularly in breast and liver cancers .

Case Study 2: Antimicrobial Properties

Research conducted on piperidine derivatives demonstrated that introducing electron-withdrawing groups like nitro significantly improved antibacterial activity against pathogenic strains, including MRSA . The study emphasized the importance of substituent positioning on the phenyl ring for optimizing biological activity.

Eigenschaften

IUPAC Name |

1-(2-fluoro-4-nitrophenyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O3/c12-10-7-8(14(16)17)1-2-11(10)13-5-3-9(15)4-6-13/h1-2,7,9,15H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHJPBJCNSVQUJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=C(C=C(C=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.